molecular formula C22H20N4O4 B4844621 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea

Cat. No. B4844621
M. Wt: 404.4 g/mol
InChI Key: VFOCEEAKIJUKSL-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been shown to exhibit promising properties in various studies, and its synthesis method has been optimized to produce high yields.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea has been shown to have various biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and exhibit antibacterial and antifungal properties. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been shown to have low toxicity in normal cells, making it a safer alternative to other anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea. One area of research could focus on optimizing its synthesis method to produce higher yields and improve its solubility in aqueous solutions. Additionally, further studies could investigate its potential use in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, research could focus on exploring its antibacterial and antifungal properties and its potential use in the development of new antibiotics.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit promising properties as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the formation of amyloid-beta plaques in the brain. Furthermore, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-11-10-15(12-19(18)29-2)21-25-20(30-26-21)13-23-22(27)24-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOCEEAKIJUKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-naphthalen-1-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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